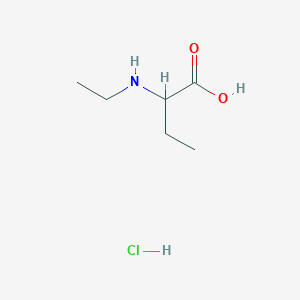

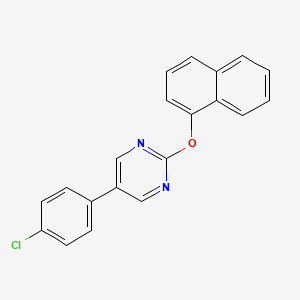

![molecular formula C7H12ClNO3 B2764772 1-(氨基甲基)-2-氧杂双环[2.1.1]己烷-3-羧酸;盐酸盐 CAS No. 2460749-62-4](/img/structure/B2764772.png)

1-(氨基甲基)-2-氧杂双环[2.1.1]己烷-3-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxylic acids are compounds with a -COOH functional group . The general formula of a carboxylic acid is CnH2n+1COOH . They can be prepared by a series of different reactions .

Synthesis Analysis

Carboxylic acids can be formed from the oxidation of primary alcohols and aldehydes by either acidified K2Cr2O7 or acidified KMnO4 and reflux . They can also be prepared from the hydrolysis of nitriles using either dilute acid or dilute alkali followed by acidification .Molecular Structure Analysis

The structure of carboxylic acids involves a carboxyl functional group, -COOH . In some cases, they can form fused or bridged bicyclic structures where the two rings share a covalent bond .Chemical Reactions Analysis

Carboxylic acids are reactive compounds which can undergo many types of reactions including: Redox reactions with reactive metals, Neutralisation reactions with alkali, Acid-base reactions with carbonates, Esterification with alcohols, Reduction by LiAlH4 .Physical And Chemical Properties Analysis

Carboxylic acids are weak acids that do not fully dissociate in water . They have relatively high melting points and boiling points due to the presence of two polarised groups C=O and O-H . The solubility of carboxylic acids in water decreases as the length of the hydrocarbon chain increases .科学研究应用

潜在抗抑郁药

一项研究合成了 1-芳基-2-(氨基甲基)环丙烷羧酸的衍生物,将其评估为潜在的抗抑郁药。这些由 1-芳基-2-氧代-3-氧代双环[3.1.0]己烷合成出的化合物在药理测试中显示出显著的活性,某些衍生物比已确定的抗抑郁药(如丙咪嗪和去甲丙咪嗪)更活跃。米达西泮是合成出的化合物之一,基于其活性以及潜在的副作用缺乏,显示出进一步发展的希望 (Bonnaud et al., 1987)。

双环氨基酸衍生物的不对称合成

对双环氨基酸衍生物(如甲基和乙基 2-氮杂双环[2.2.1]庚烷-3-羧酸盐)的不对称合成研究,通过在水溶液中进行氮杂-狄尔斯-阿尔德反应,突出了双环化合物在药物化学中的结构通用性和合成潜力 (Waldmann & Braun, 1991)。

2-氮杂双环[2.1.1]己烷的合成

另一项研究描述了 2-氮杂双环[2.1.1]己烷的合成,其在结构上与具有昆虫拒食剂特性的天然化合物相关。合成过程涉及亚胺化和还原环化,展示了这些双环化合物在开发生物活性分子中的效用 (Stevens & Kimpe, 1996)。

生物活性分子的构象锁定类似物

利用双环[3.1.0]己烷核心结构,合成生物活性分子的构象锁定类似物(如 GABA)的研究,证明了这些双环化合物在药物化学中的重要性。这些类似物用于研究生物活性分子的构象偏好,并开发具有改善的特异性和减少的副作用的更有效药物 (Jimeno et al., 2011)。

作用机制

Mode of Action

It’s known that the compound is part of the 2-azabicyclo[211]hexane class , which has been found in pharmaceutical and agrochemical patents . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .

属性

IUPAC Name |

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c8-3-7-1-4(2-7)5(11-7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGVYKGAYSKCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(OC2C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

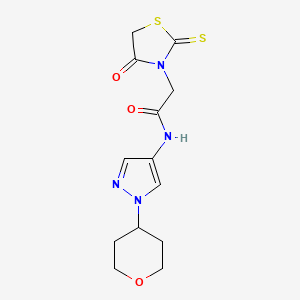

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764693.png)

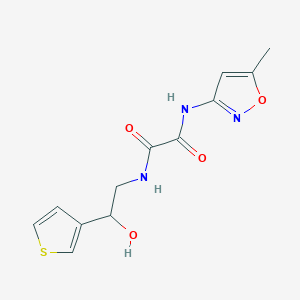

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

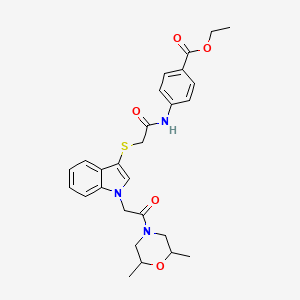

![3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2764701.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2764706.png)

![3-(3-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)